

3'-Hydroxy-3,9-dihydroeucomin CAS number and molecular structure

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Compound of Interest

Compound Name: 3'-Hydroxy-3,9-dihydroeucomin

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Technical Guide: 3'-Hydroxy-3,9-dihydroeucomin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3'-Hydroxy-3,9-dihydroeucomin**, a homoisoflavonoid natural product. Due to the limited availability of in-depth experimental data directly pertaining to this molecule, this document also presents detailed experimental protocols and quantitative data for the closely related and structurally similar compound, 4'-Demethyl-3,9-dihydroeucomin, which has been studied for its sensory properties. This information is intended to serve as a valuable reference for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Compound Identification and Molecular Structure

Compound Name: **3'-Hydroxy-3,9-dihydroeucomin**

CAS Number: 107585-75-1[1][2][3]

Molecular Formula: C₁₇H₁₆O₆[1][2]

Molecular Weight: 316.30 g/mol [2]

Synonyms:

- 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one[2]
- 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydrochroman-4-one[2]
- 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one[2]

Chemical Structure

The molecular structure of **3'-Hydroxy-3,9-dihydroeucomin** is characterized by a chromanone core with hydroxyl substitutions at positions 5 and 7. A 3-hydroxy-4-methoxybenzyl group is attached at the 3-position.

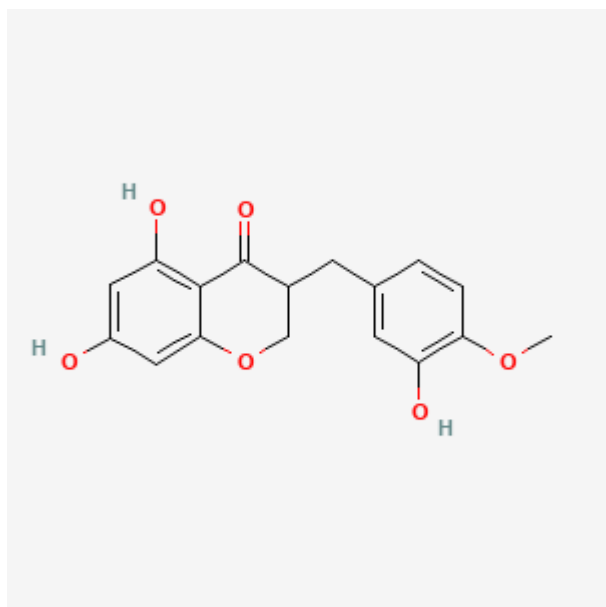


Figure 1. 2D molecular structure of **3'-Hydroxy-3,9-dihydroeucomin**.

Physicochemical Properties

A summary of the key physicochemical properties for **3'-Hydroxy-3,9-dihydroeucomin** is provided in the table below.

Property	Value	Source
Molecular Weight	316.305 g/mol	PubChem
Appearance	Powder	BOC Sciences[2]
Purity	97.5%	BOC Sciences[2]

Note: Further experimental data on properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Biological Activity and Experimental Data (Proxy Compound: 4'-Demethyl-3,9-dihydroeucomin)

Extensive research on the direct biological activities of **3'-Hydroxy-3,9-dihydroeucomin** is limited. However, a closely related analogue, 4'-Demethyl-3,9-dihydroeucomin (DMDHE), has been identified as a bitter-masking compound. The following sections detail the experimental protocols and quantitative findings from a study on DMDHE, which can serve as a valuable proxy for understanding the potential behavior and experimental approaches applicable to related homoisoflavonoids.

Summary of Quantitative Data: Bitter-Masking Effect of a DMDHE-Containing Extract

The following table summarizes the quantitative results from a study investigating the bitter-masking properties of a *Daemonorops draco* resin extract containing 4'-Demethyl-3,9-dihydroeucomin.

Test Substance	Concentration	Effect on Quinine Bitterness	Statistical Significance
D. draco extract	500 ppm	-29.6% ± 6.30%	$p \leq 0.001$

Data extracted from a study on the bitter-masking properties of a natural resin extract.

Experimental Protocols

The following methodologies were employed in the identification and characterization of 4'-Demethyl-3,9-dihydroeucumin as a bitter-masking agent.

2.2.1. Preparation of *Daemonorops draco* Resin Extract

- The resin of the fruit of *Daemonorops draco* was ground into a powder.
- 300 g of the powdered resin was extracted with 95% ethanol.
- The resulting solution was filtered to remove particulate matter.

2.2.2. Sensory Analysis: Paired Comparison Test

- A trained panel was presented with two samples for each test.
- One sample contained a 10 ppm solution of quinine in water.
- The second sample contained the potential bitter-masking extract, fraction, or compound in combination with the 10 ppm quinine solution.
- Panelists were asked to rate and compare the bitterness intensity of the two samples.

2.2.3. Cell-Based Bitter Response Assay

- Human gastric tumor (HGT-1) cells were utilized as a surrogate model for bitter taste receptor (TAS2R) activity.
- The cellular response to bitter compounds was measured by monitoring TAS2R-dependent proton secretion.
- The effect of the test compounds on the cellular response to the bitter agonist quinine was quantified.

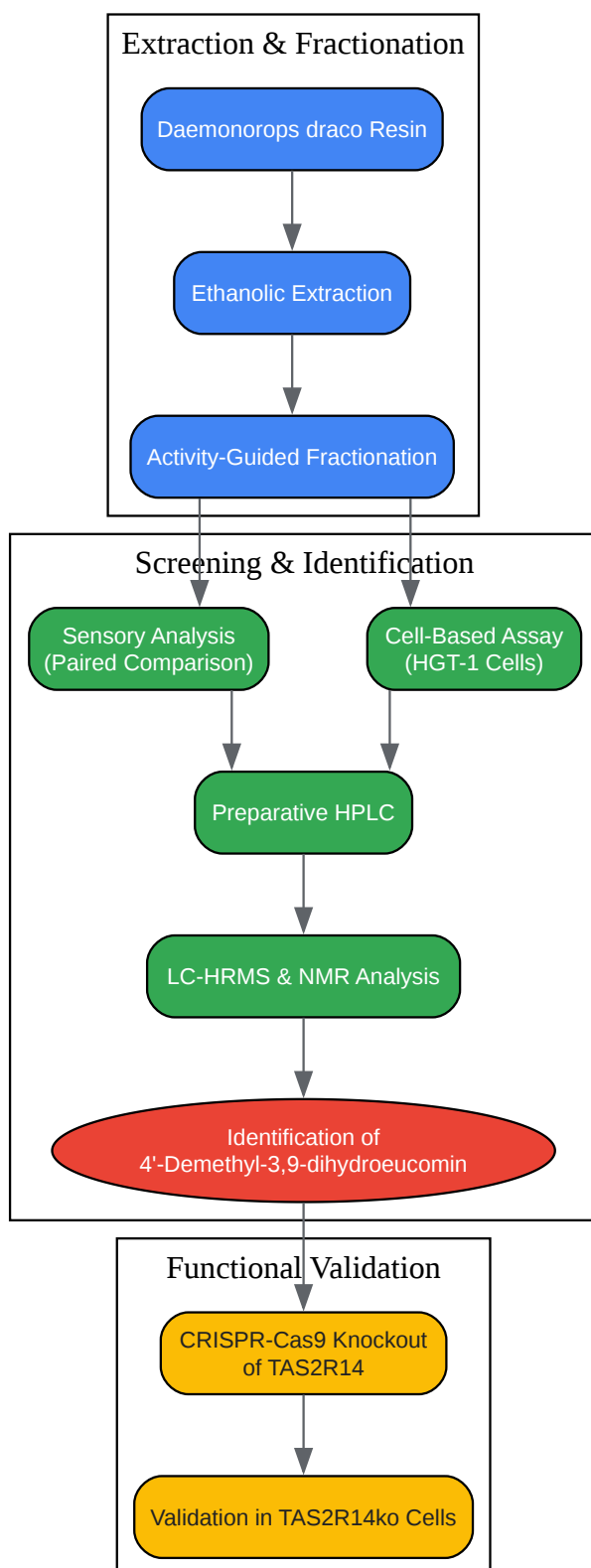
2.2.4. Analytical Characterization

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Extracts and fractions were analyzed using a UPLC system coupled to a high-resolution mass spectrometer.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis was conducted for the structural elucidation of the isolated active compound.

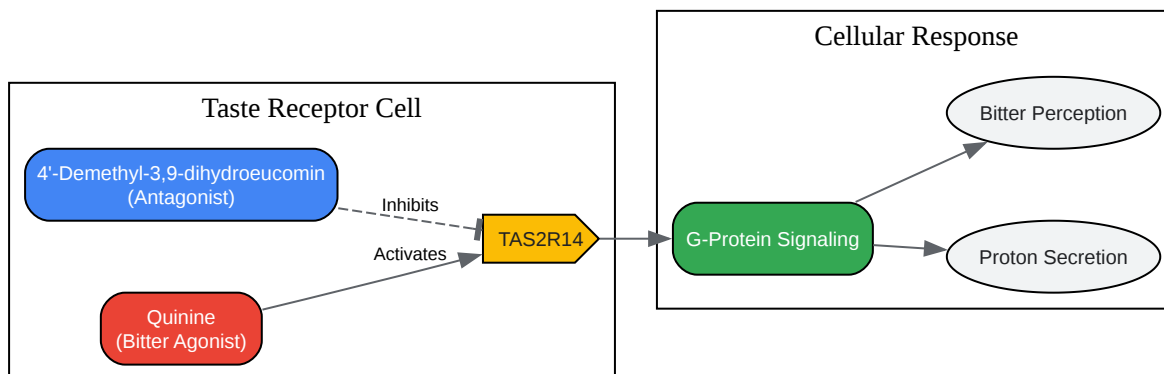
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the identification of the bitter-masking compound and a conceptual representation of the involved signaling pathway.



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Caption: Experimental workflow for the identification of a bitter-masking compound.



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Caption: Conceptual signaling pathway for bitter taste masking.

Conclusion

While direct and extensive experimental data for **3'-Hydroxy-3,9-dihydroeucomin** remains to be fully elucidated, its structural similarity to the well-characterized bitter-masking agent, 4'-Demethyl-3,9-dihydroeucomin, suggests its potential for similar biological activities. The experimental protocols and data presented for the demethylated analogue provide a solid foundation and a methodological framework for future research into **3'-Hydroxy-3,9-dihydroeucomin** and other related homoisoflavonoids. This guide serves as a valuable resource for scientists and researchers, facilitating further investigation into the pharmacological and sensory properties of this class of natural compounds.

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